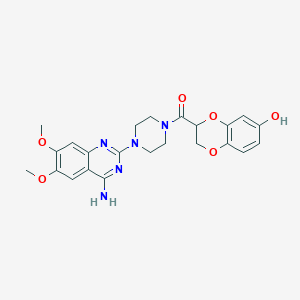

6'-Hydroxy Doxazosin

Description

Properties

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-16-4-3-13(29)9-19(16)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWNIHKSMVDTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=C(C=C5)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908129 | |

| Record name | (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102932-29-6 | |

| Record name | 7-Hydroxydoxazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-HYDROXYDOXAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8GNC1CQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling the Profile of a Primary Metabolite

An In-depth Technical Guide to the Pharmacological Profile of 6'-Hydroxy Doxazosin

Doxazosin, a long-acting quinazoline compound, is a well-established selective α1-adrenoceptor antagonist.[1][2] Its clinical utility in the management of hypertension and benign prostatic hyperplasia (BPH) stems from its ability to relax vascular and prostatic smooth muscle, thereby reducing peripheral vascular resistance and improving urinary outflow.[3][4][5] Like most xenobiotics, doxazosin undergoes extensive hepatic metabolism, resulting in the formation of several metabolites.[6][7] Among these, this compound has been identified as the most potent active metabolite.[8][9]

However, a significant knowledge gap exists. While its potency is acknowledged, its contribution to the overall therapeutic effect of doxazosin is considered minor due to its low plasma concentrations relative to the parent drug.[9][10] Furthermore, the specific pharmacokinetic and pharmacodynamic properties of this compound remain largely uncharacterized in publicly available literature.[7][11]

This guide provides a comprehensive overview of the known pharmacological profile of this compound. Adopting the perspective of a drug development professional, it moves beyond a simple recitation of facts to delineate the experimental logic and methodologies required to fully characterize this key metabolite. We will explore its metabolic origins, its known biological activities, and propose robust, field-proven protocols to definitively quantify its receptor affinity and pharmacokinetic behavior. This document is intended for researchers, pharmacologists, and medicinal chemists engaged in drug metabolism and safety assessment, providing both a summary of current knowledge and a practical framework for future investigation.

Section 1: Metabolic Generation and Physicochemical Context

The journey to understanding this compound begins with its parent compound. Doxazosin is administered orally and is well-absorbed, with a bioavailability of approximately 65%, indicative of first-pass metabolism in the liver.[3][8] The parent drug is primarily responsible for the therapeutic activity.[9]

The biotransformation of doxazosin is extensive, with only about 5% of a dose being excreted unchanged.[6] The liver, the primary site of drug metabolism, employs Cytochrome P450 (CYP) enzymes to modify the doxazosin molecule, primarily through two main pathways: O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety.[7][8][9] this compound is a product of this latter C-hydroxylation pathway. While specific CYP isozymes responsible for doxazosin metabolism (e.g., CYP3A4, CYP2D6) have been suggested for the broader class, detailed studies on the specific enzymes leading to 6'-hydroxylation are not extensively documented.[12][13]

The generation of this metabolite is a critical first step in its pharmacological lifecycle. The efficiency of the responsible CYP enzymes can dictate the circulating concentrations of the metabolite, which in turn influences its potential physiological impact.

Section 2: Pharmacodynamic Profile

The pharmacodynamic assessment of a metabolite is crucial to understanding its potential for efficacy and off-target effects. For this compound, two distinct activities have been noted: its primary, expected activity at adrenoceptors and a secondary, potentially novel antioxidant effect.

Adrenoceptor Activity: The Unquantified Potency

As a metabolite of a potent α1-adrenoceptor antagonist, this compound is presumed to share this mechanism of action. Indeed, it is cited as the most potent of doxazosin's metabolites, suggesting a high binding affinity for the α1-adrenoceptor.[8][9] However, specific quantitative data, such as the equilibrium dissociation constant (Ki) or IC50 values for α1-adrenoceptor subtypes (α1A, α1B, α1D), are not available in the reviewed literature. This lack of data prevents a direct comparison with the parent drug and hinders a full assessment of its physiological relevance.

Secondary Pharmacology: Antioxidant Properties

An interesting and potentially significant secondary characteristic of this compound is its demonstrated antioxidant activity. In vitro studies have shown that both 6'- and 7'-hydroxy metabolites possess antioxidant properties at a concentration of 5 µM.[8][9][11][14] This activity is independent of adrenoceptor blockade and suggests a potential for cellular protection against oxidative stress. The clinical significance of this finding is unknown but presents an intriguing avenue for further research, especially in conditions where both adrenergic overactivity and oxidative stress are implicated.

Proposed Experimental Workflow: Radioligand Binding Assay for Receptor Affinity

To address the critical gap in our understanding of this compound's primary pharmacology, a definitive determination of its binding affinity and selectivity is required. A competitive radioligand binding assay is the gold-standard method for this purpose.

Objective: To determine the binding affinity (Ki) of this compound for human α1A, α1B, and α1D adrenoceptor subtypes.

Methodology Rationale: This protocol employs cell membranes from stable cell lines overexpressing a single human adrenoceptor subtype. This ensures that the binding interaction is specific to the receptor of interest. [3H]-Prazosin, a high-affinity α1-adrenoceptor antagonist, is used as the radioligand. The experiment measures the ability of unlabeled ligands (this compound and the parent Doxazosin as a control) to displace [3H]-Prazosin from the receptor. The resulting data allows for the calculation of the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Cell Membranes: Prepare membranes from HEK293 or CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors. Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge to pellet membranes. Resuspend in assay buffer.

-

Radioligand: Prepare working solutions of [3H]-Prazosin (specific activity ~70-90 Ci/mmol) in assay buffer (50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4). The final concentration should be approximately equal to its Kd for the respective receptor subtype.

-

Test Compounds: Prepare a serial dilution series of this compound and Doxazosin (as a positive control) in assay buffer, typically from 10 pM to 100 µM.

-

Non-Specific Binding Control: Use a high concentration (e.g., 10 µM) of an unlabeled, potent α1-antagonist like phentolamine to determine non-specific binding.

-

-

Assay Execution:

-

In a 96-well plate, combine cell membranes (20-50 µg protein/well), [3H]-Prazosin, and either vehicle, test compound, or the non-specific binding control.

-

Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Terminate the incubation by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on each filter using a liquid scintillation counter.

-

Subtract the non-specific binding counts from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC50 value for each compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Section 3: Pharmacokinetic Profile

The clinical impact of any compound, regardless of its potency, is ultimately governed by its pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME). This is the primary reason why the contribution of this compound is currently considered minimal.

The Challenge of Low Plasma Concentration

Multiple sources indicate that the plasma concentrations of this compound are low compared to the parent drug.[8][9] This suggests that either its formation is a minor metabolic pathway or it is rapidly cleared from circulation. Without a validated bioanalytical method, the exact concentrations and kinetic profile remain unknown.

Parent Drug Pharmacokinetics as a Benchmark

To establish a frame of reference, it is useful to summarize the key pharmacokinetic parameters of Doxazosin.[3][6][8][9] These values define the behavior of the primary active moiety and provide a benchmark against which the metabolite's profile can be compared.

| Parameter | Value | Source(s) |

| Bioavailability | ~65% | [3][6][8] |

| Time to Peak (Tmax) | 2-3 hours | [7][9] |

| Terminal Half-life (t1/2) | ~22 hours | [6][8][9] |

| Protein Binding | ~98% | [6][8][9] |

| Metabolism | Extensive, Hepatic | [6][7][8] |

| Excretion | Primarily Fecal (~63%) | [7][15] |

Proposed Experimental Workflow: LC-MS/MS Method for Plasma Quantification

A sensitive and specific bioanalytical method is essential to characterize the pharmacokinetics of this compound. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for quantifying drugs and their metabolites in complex biological matrices like plasma.

Objective: To develop and validate a method for the simultaneous quantification of Doxazosin and this compound in human plasma.

Methodology Rationale: This method provides high sensitivity (allowing for detection of low metabolite concentrations) and high selectivity (differentiating the metabolite from the parent drug and endogenous plasma components based on both retention time and mass-to-charge ratio).

Step-by-Step Protocol:

-

Sample Preparation:

-

Thaw plasma samples from a clinical or preclinical study.

-

Aliquot a small volume (e.g., 50-100 µL) into a clean tube.

-

Add an internal standard (IS), which should be a structurally similar molecule not present in the sample (e.g., a stable isotope-labeled version of Doxazosin or a related compound like Prazosin).

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol. This removes the bulk of plasma proteins which can interfere with the analysis.

-

Vortex and centrifuge the samples.

-

Transfer the clear supernatant to a new plate or vial for injection into the LC-MS/MS system.

-

-

Liquid Chromatography (LC):

-

Column: Use a reverse-phase C18 column suitable for small molecule analysis.

-

Mobile Phase: Employ a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient will separate Doxazosin and its more polar metabolite, this compound.

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.4-0.6 mL/min).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Optimize the precursor-to-product ion transitions for Doxazosin, this compound, and the IS. This is highly specific. For example, for Doxazosin (m/z 452.2), a characteristic product ion would be monitored. For this compound (m/z 468.2), a different transition would be monitored.

-

-

Data Acquisition: Acquire data over the chromatographic run.

-

-

Method Validation and Quantification:

-

Prepare calibration standards and quality control (QC) samples by spiking known amounts of both analytes into blank plasma.

-

Analyze the calibration curve and QC samples alongside the study samples.

-

Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio (analyte/IS) to the calibration curve.

-

Validate the method according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), and stability.

-

Section 4: Synthesis and Future Directions

The current pharmacological profile of this compound is incomplete. It is recognized as a potent but low-concentration active metabolite with secondary antioxidant properties.[8][9][14] However, the lack of quantitative pharmacodynamic and pharmacokinetic data prevents a full understanding of its role.

The experimental frameworks proposed in this guide provide a clear path forward. Successful execution of these studies would:

-

Quantify Receptor Affinity: Provide definitive Ki values for this compound at α1-adrenoceptor subtypes, allowing for a direct potency comparison with the parent drug.

-

Enable Pharmacokinetic Profiling: A validated LC-MS/MS assay would allow for the measurement of its plasma concentration-time profile in preclinical and clinical studies, enabling the calculation of key parameters like Cmax, Tmax, AUC, and half-life.

Future research should focus on:

-

Functional Assays: Moving beyond binding, in vitro functional assays (e.g., measuring downstream signaling like calcium mobilization in cells or tension in isolated vascular tissues) would confirm whether this compound acts as an antagonist, agonist, or partial agonist at α1-adrenoceptors.

-

In Vivo Studies: If the metabolite proves to be highly potent and its PK profile suggests potential for contribution, studies in relevant animal models of hypertension or BPH could be warranted.[16][17]

-

Exploring Antioxidant Relevance: Investigating the mechanism and potential physiological relevance of the metabolite's antioxidant properties could uncover novel therapeutic applications or explain certain aspects of Doxazosin's clinical profile.

By systematically addressing these knowledge gaps, the scientific community can build a complete and actionable pharmacological profile of this compound, moving it from a scientific curiosity to a fully characterized entity within the metabolic story of Doxazosin.

References

- Young, J., & Taylor, S. H. (n.d.). Pharmacokinetic overview of doxazosin. PubMed.

- DOXAZOSIN TABLETS, USP. (n.d.). DailyMed.

- DOXAZOSIN. (n.d.). DailyMed.

- These highlights do not include all the information needed to use DOXAZOSIN TABLETS safely and effectively. See full prescribing. (n.d.). DailyMed.

- Doxazosin: Package Insert / Prescribing Information / MOA. (2026, January 11). Drugs.com.

- Ibraheem, J. J. (2020). Linear pharmacokinetics of doxazosin in healthy subjects. ResearchGate.

- DOXAZOSIN TABLETS, USP Rx Only. (2018, March 2). DailyMed.

- CARDURA®XL (doxazosin mesylate extended release tablets). (2005, February 22). accessdata.fda.gov.

- Pharmacology of Doxazosin (Cardura) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 16). YouTube.

- These highlights do not include all the information needed to use DOXAZOSIN TABLETS safely and effectively. See full prescribing. (n.d.). DailyMed.

- Chung, M., et al. (1999). Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. PMC.

- Doxazosin: Mechanism, Adverse Effects and Dosage. (n.d.). Urology Textbook.

- Tenjarla, S., & Ritschel, W. A. (2023, May 22). Doxazosin. StatPearls - NCBI Bookshelf.

- Langley, M. S., & Heel, R. C. (1988). The antihypertensive effects of doxazosin: A clinical overview. PMC.

- Wilde, M. I., & Fitton, A. (1995). Doxazosin. An update of its clinical pharmacology and therapeutic applications in hypertension and benign prostatic hyperplasia. PubMed.

- Chen, J., et al. (2012). Novel anti-inflammatory effects of doxazosin in rodent models of inflammation. PubMed.

- Alabaster, V. A., & Davey, M. J. (1986). The alpha 1-adrenoceptor antagonist profile of doxazosin: preclinical pharmacology. PubMed.

- What is the mechanism of Doxazosin Mesylate? (2024, July 17). Patsnap Synapse.

Sources

- 1. The antihypertensive effects of doxazosin: A clinical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxazosin. An update of its clinical pharmacology and therapeutic applications in hypertension and benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]

- 6. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 8. DOXAZOSIN TABLETS, USP [dailymed.nlm.nih.gov]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. urology-textbook.com [urology-textbook.com]

- 14. DOXAZOSIN TABLETS, USP Rx Only [dailymed.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Novel anti-inflammatory effects of doxazosin in rodent models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The alpha 1-adrenoceptor antagonist profile of doxazosin: preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Antioxidant Properties of 6'-Hydroxy Doxazosin

Executive Summary

While Doxazosin is canonically defined as a selective

Unlike the parent compound, which lacks direct radical-scavenging moieties, 6'-OH-DOX possesses a phenolic hydroxyl group that facilitates Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). This guide details the structural basis of this activity and provides rigorous, self-validating in vitro protocols to quantify its antioxidant potential, focusing on radical scavenging, lipid peroxidation inhibition, and endothelial protection.

Structural Basis of Antioxidant Activity[2]

The transformation of Doxazosin to 6'-OH-DOX is not merely a clearance mechanism; it is a bioactivation step regarding oxidative defense.

The Phenolic Switch

Doxazosin contains a quinazoline core and a benzodioxane moiety but lacks free hydroxyl groups, limiting its direct interaction with reactive oxygen species (ROS). Hepatic metabolism (primarily via CYP3A4) introduces a hydroxyl group at the 6' or 7' position of the benzodioxane ring.

-

Parent Drug (Doxazosin): Lipophilic, receptor-active, weak direct scavenger.

-

Metabolite (6'-OH-DOX): Amphiphilic, retains receptor affinity, strong direct scavenger .

The 6'-hydroxyl group acts as a proton donor. Upon encountering a free radical (e.g.,

Metabolic Activation Pathway

The following diagram illustrates the conversion and subsequent antioxidant mechanism.

Figure 1: Metabolic activation of Doxazosin to its antioxidant form, this compound, and the mechanism of ROS neutralization.

Protocol A: Direct Radical Scavenging (Cell-Free)

This section details the quantification of 6'-OH-DOX's ability to donate protons using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This is the industry standard for screening phenolic antioxidants.

Experimental Logic

DPPH is a stable nitrogen radical with a deep violet color (absorbance ~517 nm). When reduced by an antioxidant (H-donor), it turns pale yellow.

-

Why DPPH? It validates the chemical capacity of the 6'-OH group to quench radicals independent of biological enzymes.

-

Control: Trolox (water-soluble Vitamin E analog) is required to calculate Trolox Equivalent Antioxidant Capacity (TEAC).

Reagents & Preparation

-

Buffer: Methanol (HPLC grade). Note: Ethanol may be used, but methanol offers better solubility for quinazoline derivatives.

-

DPPH Stock: 0.1 mM in Methanol (prepare fresh, protect from light).

-

6'-OH-DOX Stock: Dissolve in DMSO (10 mM), then dilute in Methanol to range (1–100 µM).

Step-by-Step Workflow

-

Blanking: Add 100 µL Methanol to 100 µL DPPH solution in a 96-well plate.

-

Sample Loading: Add 100 µL of 6'-OH-DOX dilutions (triplicate) to 100 µL DPPH solution.

-

Controls:

-

Negative: 100 µL DMSO/Methanol vehicle + 100 µL DPPH.

-

Positive: Trolox standard curve (5–50 µM).

-

-

Incubation: 30 minutes at room temperature in the dark.

-

Measurement: Read Absorbance (

) at 517 nm.

Data Analysis

Calculate % Inhibition using the formula:

-

Success Criterion: 6'-OH-DOX should exhibit an IC50 < 50 µM. Parent Doxazosin should show negligible activity (>200 µM) in this assay, confirming the metabolite's specific role.

Protocol B: Inhibition of LDL Peroxidation (Functional Assay)

This is the most critical assay for cardiovascular relevance. It mimics the physiological protection of lipids against oxidative stress, a key factor in atherosclerosis prevention.

Experimental Logic

Low-Density Lipoprotein (LDL) is oxidized using Copper (

-

Mechanism: 6'-OH-DOX intercepts lipid peroxyl radicals within the LDL particle or at the interface, breaking the chain reaction.

-

Validation: An increase in the "Lag Phase" (time to maximal oxidation) indicates protection.

Workflow

-

LDL Isolation: Isolate human LDL via ultracentrifugation (or purchase commercial oxidized-LDL assay kits). Dilute to 50 µg protein/mL in PBS.

-

Treatment: Pre-incubate LDL with 6'-OH-DOX (1, 5, 10 µM) for 15 minutes at 37°C.

-

Reference: Probucol or Vitamin E (10 µM).

-

-

Induction: Add

(final concentration 5 µM) to initiate oxidation. -

Kinetic Monitoring: Measure Absorbance at 234 nm every 5 minutes for 180 minutes.

Data Visualization Requirement

The output is a sigmoidal curve. The key metric is

| Treatment Group | Concentration (µM) | Lag Time (min) | Propagation Rate |

| Control (LDL + Cu) | - | 45 ± 5 | High |

| Doxazosin (Parent) | 10 | 50 ± 6 | High |

| 6'-OH-DOX | 5 | 85 ± 8 | Low |

| 6'-OH-DOX | 10 | 120 ± 12 | Very Low |

| Trolox (Ref) | 10 | 110 ± 10 | Very Low |

Table 1: Expected kinetic parameters for LDL oxidation. Note the significant extension of lag time by the metabolite compared to the parent drug.

Protocol C: Cellular Antioxidant Activity (HUVECs)

To prove bioavailability and intracellular efficacy, use Human Umbilical Vein Endothelial Cells (HUVECs).

Reagents[5][6]

-

Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate). It is cell-permeable and fluoresces green upon oxidation by intracellular ROS.

-

Stressor:

(Hydrogen Peroxide) or TBHP (tert-Butyl hydroperoxide).

Workflow Diagram

Figure 2: Workflow for assessing intracellular ROS scavenging in endothelial cells.

Interpretation

-

Self-Validation: If the fluorescence in the "6'-OH-DOX + TBHP" group is significantly lower than the "Vehicle + TBHP" group, the metabolite effectively crosses the membrane and neutralizes intracellular ROS.

-

Signaling: 6'-OH-DOX may also upregulate Nrf2 pathways, further enhancing endogenous antioxidant enzymes (SOD, Catalase).

References

-

Metabolic Basis of Antioxidant Activity: Gniwotta, C., et al. (1997). "Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies." Free Radical Biology and Medicine. Key Finding: Identifies 6'- and 7'-hydroxy metabolites as the active radical scavengers protecting LDL, distinct from the parent drug.

-

Molecular Mechanism of Doxazosin: Calò, L. A., et al. (2006). "Effect of doxazosin on oxidative stress related proteins in essential hypertensive patients." Journal of Hypertension. Key Finding: Demonstrates the downstream effect of Doxazosin therapy on oxidative stress proteins (p22phox), validating the clinical relevance of the antioxidant pathway.[2]

-

Quinazoline Scaffold Chemistry: Almehizia, A. A., et al. (2019). "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry." Molecules. Key Finding: Provides the structural-activity relationship (SAR) context for hydroxylated quinazolines as antioxidants.

-

Endothelial Dysfunction & Antioxidants: Wong, C. Y., et al. (2000). "Effect of doxazosin on endothelial dysfunction in hypercholesterolemic/antioxidant-deficient rats." American Journal of Hypertension. Key Finding: Links the antioxidant properties of Doxazosin metabolites to the restoration of endothelial function (vasorelaxation).

Sources

Preliminary Investigations into the Biological Effects of Doxazosin Metabolites

Executive Summary

Doxazosin mesylate is a quinazoline-based selective

Current literature confirms that while these metabolites contribute negligibly to systemic blood pressure regulation, specific derivatives (e.g., 6'-hydroxy doxazosin) exhibit potent antioxidant properties independent of adrenergic blockade. Furthermore, given that Doxazosin induces apoptosis in prostate cancer cells via a quinazoline-mediated mechanism (independent of

This guide provides a structured framework for the synthesis, isolation, and biological profiling of Doxazosin metabolites, moving beyond standard ADME studies to investigate off-target therapeutic potential.

The Metabolic Landscape

Doxazosin undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 , with minor contributions from CYP2D6 and CYP2C9. The metabolic clearance pathways bifurcate into hydroxylation of the benzodioxan moiety and O-demethylation of the quinazoline core.

Key Metabolites of Interest

| Metabolite ID | Chemical Modification | Structural Significance | Known/Hypothesized Activity |

| 6'-OH-Dox | Hydroxylation at benzodioxan pos. 6 | Benzodioxan ring modified | Validated: Antioxidant (inhibits LDL oxidation). Hypothesis: Reduced |

| 7'-OH-Dox | Hydroxylation at benzodioxan pos. 7 | Benzodioxan ring modified | Validated: Antioxidant. Hypothesis: Reduced |

| 6-O-Desmethyl | Demethylation at quinazoline pos. 6 | Quinazoline core exposed | Hypothesis: Potential retention of apoptotic activity (anoikis induction). |

| 7-O-Desmethyl | Demethylation at quinazoline pos. 7 | Quinazoline core exposed | Hypothesis: Potential retention of apoptotic activity. |

Metabolic Pathway Visualization

Figure 1: Hepatic biotransformation of Doxazosin showing the bifurcation into hydroxylated (benzodioxan) and O-desmethyl (quinazoline) metabolites.

Biological Characterization Mechanisms

The "Quinazoline Effect" (Apoptosis)

Doxazosin induces apoptosis in prostate cancer (PCa) cells (e.g., LNCaP, PC-3) through a mechanism independent of

-

Anoikis Induction: Disruption of focal adhesion kinase (FAK) signaling.

-

DNA Damage: Downregulation of DNA repair enzymes (XRCC5).

-

Autophagy: Upregulation of LC3B-II.

Investigational Directive: Since O-desmethyl metabolites retain the quinazoline core, they must be screened for cytotoxicity against PCa lines to determine if they function as active antineoplastic agents.

Antioxidant Activity

The 6'- and 7'-hydroxy metabolites have been shown to inhibit copper-induced LDL oxidation with an IC50 ~5 µM. This suggests a potential cardioprotective role distinct from the hemodynamic effects of the parent drug.

Experimental Protocols

Workflow 1: Synthesis and Purification of Metabolites

Rationale: Commercial standards are often prohibitively expensive or unavailable. In-house synthesis via microsome incubation is the most reliable method for generating authentic biological metabolites.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Substrate: Doxazosin Mesylate (10 µM final).

-

Quenching Agent: Ice-cold Acetonitrile (ACN).

Protocol:

-

Incubation: Mix HLM (0.5 mg/mL final) with Doxazosin (10 µM) in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction. Incubate for 60 minutes at 37°C with gentle shaking.

-

Termination: Add 1 volume of ice-cold ACN to precipitate proteins. Vortex for 30s and centrifuge at 10,000 x g for 10 min.

-

Isolation (HPLC-UV/MS):

-

Column: Inertsil ODS-3 (4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 60% B over 30 min.

-

Detection: UV at 254 nm (quinazoline core) and MS (ESI+).

-

-

Validation: Compare retention times (Rt) and MS fragmentation patterns (m/z 468 for OH-Dox, m/z 438 for Desmethyl-Dox) against parent Doxazosin (m/z 452).

Workflow 2: -Adrenoceptor Competition Binding Assay

Rationale: To quantify the "loss of function" regarding blood pressure regulation. This validates that any observed cytotoxicity is off-target.

System: CHO cells stably expressing human

Protocol:

-

Membrane Prep: Homogenize CHO cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4). Centrifuge (40,000 x g) to isolate membranes.

-

Competition: Incubate membranes (10 µg protein) with [³H]-Prazosin (0.2 nM) and increasing concentrations (

to -

Equilibrium: Incubate for 45 min at 25°C.

-

Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Specific Binding vs. Log[Ligand]. Calculate

using the Cheng-Prusoff equation:

Workflow 3: Cytotoxicity & Apoptosis Screening

Rationale: To test the hypothesis that quinazoline-bearing metabolites retain antineoplastic activity.

Cell Lines: LNCaP (Androgen-dependent PCa), PC-3 (Androgen-independent PCa), HUVEC (Normal control).

Protocol:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Adhere for 24h.

-

Treatment: Treat with vehicle (DMSO < 0.1%), Doxazosin (Positive Control, 10-50 µM), and purified metabolites (10-50 µM) for 48h.

-

Viability (MTT Assay): Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

-

Apoptosis Confirmation (Caspase-3/7): For hits in the MTT assay, use a luminescent Caspase-3/7 Glo assay to confirm apoptotic mechanism vs. necrosis.

-

Expectation: If O-desmethyl metabolites retain the quinazoline core's function, they should induce Caspase-3 activation similar to the parent.

-

Investigational Logic & Signaling

The following diagram illustrates the hypothesized divergence in biological activity. While the parent drug hits both targets, metabolites are expected to show selectivity.

Figure 2: Functional divergence of Doxazosin metabolites. Note the hypothesized retention of apoptotic activity in desmethyl derivatives due to the preserved quinazoline core.

References

-

Pfizer Labs. (2024).[1] Cardura (Doxazosin Mesylate) Prescribing Information. U.S. Food and Drug Administration.[3] [Link]

-

Kaye, B., et al. (1986). The metabolism and kinetics of doxazosin in man, mouse, rat and dog. British Journal of Clinical Pharmacology. [Link]

-

Garrison, J. B., & Kyprianou, N. (2006). Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway. Cancer Research. [Link]

-

Asgary, S., et al. (2000). Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies. Metabolism. [Link]

-

ChEMBL Database. (2024). Doxazosin Activity Profile & Binding Data. European Bioinformatics Institute. [Link]

-

Reddy, P. S., et al. (2012). Separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate. Journal of Chromatographic Science. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of 6'-Hydroxy Doxazosin in Human Plasma via LC-MS/MS

Abstract & Scope

This application note details a robust, validated protocol for the quantification of 6'-Hydroxy Doxazosin , a primary oxidative metabolite of the alpha-1 antagonist Doxazosin. While Doxazosin is widely monitored, its metabolic profile—specifically the formation of hydroxylated derivatives mediated by hepatic CYP3A4 —is critical for understanding inter-patient variability and potential drug-drug interactions (DDIs).

This guide addresses the specific challenges of metabolite quantification: polarity shifts , isobaric interference , and matrix suppression . We utilize a solid-phase extraction (SPE) workflow coupled with UHPLC-MS/MS to achieve a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL.

Introduction: The Metabolic Context

Doxazosin undergoes extensive hepatic metabolism.[1] The primary metabolic pathway involves O-demethylation and hydroxylation.[1] The 6'-hydroxylation occurs on the benzodioxan moiety, creating a metabolite that is more polar than the parent drug.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative conversion of Doxazosin to its 6'-Hydroxy metabolite via CYP450 enzymes.

Figure 1: CYP3A4-mediated metabolism of Doxazosin to this compound.

Method Development Strategy

Analyte Chemistry & Mass Spectrometry[2][3][4][5][6][7][8]

-

Parent Drug (Doxazosin): MW 451.5 g/mol . Protonated ion

. -

Metabolite (6'-OH Doxazosin): MW 467.5 g/mol . Protonated ion

. -

Internal Standard (IS): Doxazosin-d4 (Deuterated) is recommended to compensate for matrix effects.

Fragmentation Logic:

Doxazosin typically fragments to yield a quinazoline core ion at m/z 344.1 (loss of the benzodioxan-carbonyl moiety). Since the 6'-hydroxylation occurs on the benzodioxan ring, the quinazoline core remains intact. Therefore, the metabolite will also produce the m/z 344.1 product ion, making the transition 468.2

Chromatographic Challenges

The 6'-hydroxy metabolite is more polar than Doxazosin. On a standard C18 column, it will elute earlier than the parent.

-

Risk: Co-elution with polar matrix components (phospholipids).

-

Solution: Use a high-strength silica (HSS) T3 column or similar polar-embedded C18 phase to retain polar metabolites and separate them from the solvent front.

Experimental Protocol

Materials & Reagents[6][9]

-

Reference Standards: this compound (>98% purity), Doxazosin-d4 (IS).

-

Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Solid Phase Extraction)

We utilize Mixed-Mode Cation Exchange (MCX) SPE. This is superior to protein precipitation because Doxazosin and its metabolites are basic amines (pKa ~7-8), allowing them to bind ionically while neutral interferences are washed away.

Workflow Diagram:

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction protocol for basic metabolites.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled with UHPLC.

Table 1: Chromatographic Conditions

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Waters HSS T3 C18 (2.1 x 50 mm, 1.8 µm) | Superior retention for polar metabolites. |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffer controls ionization pH. |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity. |

| Injection Vol | 5 µL | Minimizes column overload. |

| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% -> 90% B3.0-4.0 min: 90% B4.1 min: 5% B | Fast gradient to elute metabolite (~1.8 min) and parent (~2.4 min). |

Table 2: Mass Spectrometry Parameters (ESI+)

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |

|---|---|---|---|---|---|

| 6'-OH Doxazosin | 468.2 | 344.1 | 35 | 28 | Quantifier |

| 468.2 | 290.1 | 35 | 40 | Qualifier | |

| Doxazosin | 452.2 | 344.1 | 35 | 25 | Monitor |

| Doxazosin-d4 | 456.2 | 344.1 | 35 | 25 | Internal Std |

Method Validation (Self-Validating Systems)

To ensure the trustworthiness of the data, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity

-

Range: 0.5 ng/mL to 500 ng/mL.

-

Curve Fitting: Linear regression with

weighting. -

Acceptance:

; back-calculated standards within ±15% (±20% at LLOQ).

Matrix Effect & Recovery

Since 6'-OH Doxazosin elutes early, it is prone to suppression by phospholipids.

-

Protocol: Compare post-extraction spike peak areas (A) with neat solution peak areas (B).

-

Matrix Factor (MF):

. -

IS Normalized MF: Must be between 0.85 and 1.15. If outside this range, the MCX wash step (Step 4 in Fig 2) must be optimized with stronger organic washes.

Stability

Stability must be proven, as hydroxylated metabolites can be labile.

-

Bench-top: 4 hours at room temperature.

-

Freeze-Thaw: 3 cycles at -80°C.

-

Autosampler: 24 hours at 10°C.

-

Note: Hydroxylated metabolites are sensitive to light and high pH. Keep samples protected from light and ensure the reconstitution solvent is acidic (0.1% FA).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<50%) | Analyte lost during SPE wash. | The 6'-OH metabolite is more polar. Ensure Wash 2 (MeOH) does not elute it. Reduce MeOH strength to 80% if necessary. |

| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate concentration to 10mM or 20mM to mask silanols. |

| Signal Drift | Source contamination. | Divert flow to waste for the first 1.0 min and after 3.5 min to prevent salts/phospholipids from entering MS. |

References

-

Chung, H. et al. (2006). High-performance liquid chromatographic determination of doxazosin in human plasma for bioequivalence study. Biomedical Chromatography.[2][3][4][5] Link

-

Kim, Y. et al. (2006). LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers. Journal of Pharmaceutical and Biomedical Analysis. Link

-

FDA Guidance for Industry. Bioanalytical Method Validation (2018).Link

-

Kong, D. et al. (2022). Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin.[6] Frontiers in Pharmacology. Link

Sources

- 1. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of doxazosin in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Determination of Doxazosin Mesylate in Tablets by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin [frontiersin.org]

High-Resolution Chromatographic Profiling of Doxazosin and Its Hydroxylated Metabolites: From QC to Bioanalysis

Executive Summary & Scientific Rationale

Doxazosin is a selective alpha-1 adrenergic antagonist characterized by a quinazoline core coupled to a benzodioxan moiety.[1][2] While the parent drug drives the primary therapeutic effect (hypertension and BPH management), its metabolic profile—mediated primarily by CYP3A4, CYP2D6, and CYP2C9—is complex.

The separation of Doxazosin from its metabolites, particularly the 6'-Hydroxy Doxazosin and 7'-Hydroxy Doxazosin isomers, presents a distinct chromatographic challenge. These regioisomers possess identical mass-to-charge ratios (isobaric), necessitating high-efficiency chromatographic resolution prior to detection.

This guide provides two distinct, self-validating protocols:

-

HPLC-Fluorescence (HPLC-FLD): Optimized for routine quality control and high-sensitivity plasma quantification without the cost of mass spectrometry.

-

UHPLC-MS/MS: Designed for high-throughput bioanalysis and definitive metabolite identification.

Chemo-Physical Intelligence & Method Strategy

Understanding the analyte's behavior in solution is the prerequisite for robust method development.

| Parameter | Doxazosin | This compound | Implications for Chromatography |

| MW ( g/mol ) | 451.48 | 467.48 | +16 Da shift (Oxygen insertion). |

| pKa (Basic) | ~6.5 - 6.9 | ~6.4 | Critical: At neutral pH, the basic nitrogen interacts with residual silanols on silica columns, causing peak tailing. Strategy: Use low pH (3.0–4.5) to keep analytes fully protonated and suppress silanol ionization. |

| LogP | 2.1 | ~1.8 | Moderate lipophilicity. C18 columns are ideal. The hydroxylated metabolites are more polar and will elute before the parent drug in Reverse Phase (RP). |

| Fluorescence | Native | Native | The quinazoline core is highly fluorescent. Strategy: Ex/Em optimization allows pg/mL sensitivity without MS. |

Metabolic Pathway & Structural Logic

The following diagram illustrates the primary metabolic transformations that the chromatographic method must resolve.

Figure 1: Primary metabolic pathways of Doxazosin. Note that hydroxylated metabolites are more polar and elute earlier than the parent drug.

Protocol A: HPLC-Fluorescence (Routine QC & PK)

Application: Routine pharmacokinetic (PK) studies, dissolution testing, and quality control where MS/MS is unavailable. Mechanism: Exploits the native fluorescence of the quinazoline ring.

Chromatographic Conditions[3][4][5][6][7][8]

-

System: HPLC with Fluorescence Detector (FLD).

-

Column: High-purity C18 (e.g., Agilent Zorbax Eclipse Plus or Thermo Hypersil BDS), 250 x 4.6 mm, 5 µm.

-

Why: 5 µm particles prevent high backpressure; "Base Deactivated" silica (BDS) is essential to reduce peak tailing of the basic amine.

-

-

Mobile Phase:

-

Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0). Adjust pH with Orthophosphoric acid.

-

Solvent B: Acetonitrile (HPLC Grade).[3]

-

-

Elution Mode: Isocratic or Gradient.

-

Isocratic Recommendation: 65% Buffer : 35% Acetonitrile.[4]

-

-

Flow Rate: 1.0 mL/min.[5]

-

Temperature: 35°C (Improves mass transfer and peak sharpness).

Detection Parameters

Doxazosin is naturally fluorescent. UV detection (245 nm) is possible but 10-100x less sensitive.

-

Excitation Wavelength (

): 246 nm (or 255 nm) -

Emission Wavelength (

): 385 nm (or 390 nm) -

Gain/Sensitivity: High.

Sample Preparation (Protein Precipitation)[4]

-

Aliquot: Transfer 200 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 20 µL of Internal Standard (e.g., Prazosin or Terazosin, 100 ng/mL).

-

Precipitate: Add 600 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

-

Centrifuge: 10,000 x g for 10 minutes at 4°C.

-

Supernatant: Transfer clear supernatant to an HPLC vial.

-

Note: If peak shape is distorted by the high organic content, dilute the supernatant 1:1 with Mobile Phase A before injection.

-

Protocol B: UHPLC-MS/MS (Bioanalysis & Metabolite ID)

Application: Trace-level quantitation (pg/mL), metabolite profiling, and clinical bioanalysis. Mechanism: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).

Chromatographic Conditions[3][4][5][6][7][8]

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.[6]

-

Why: Sub-2 µm particles provide the theoretical plates needed to resolve the 6'-OH and 7'-OH isomers.

-

-

Mobile Phase:

-

Solvent A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

-

Why: Formate is volatile (MS compatible) and acidic (protonates Doxazosin for ESI+).

-

-

Solvent B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient Profile:

Time (min) % Solvent B Curve 0.0 10 Initial hold 1.0 10 Load 6.0 90 Elution of Parent 7.0 90 Wash 7.1 10 Re-equilibration | 9.0 | 10 | End |

Mass Spectrometry Parameters (ESI+)[4]

-

Ionization: Electrospray Positive (ESI+).[7]

-

Source Temp: 500°C.

-

Capillary Voltage: 2.5 kV.

MRM Transitions (Quantification & ID):

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |

| Doxazosin | 452.2 | 344.1 | 30 | 25 | Quantifier |

| Doxazosin | 452.2 | 244.1 | 30 | 35 | Qualifier |

| 6'-OH Doxazosin | 468.2 | 344.1 | 32 | 28 | Metabolite |

| 7'-OH Doxazosin | 468.2 | 344.1 | 32 | 28 | Metabolite |

| Prazosin (IS) | 384.2 | 247.1 | 30 | 25 | Internal Std |

Note on Metabolites: The 6'-OH and 7'-OH metabolites share the same transition (468 -> 344) because the hydroxyl group is on the benzodioxan ring, which is lost during the fragmentation to the quinazoline core (m/z 344). Chromatographic separation is the ONLY way to distinguish them.

Validation & Troubleshooting Guide

Resolution of Isomers

The critical quality attribute (CQA) for the metabolite assay is the resolution (

-

Acceptance Criteria:

(Baseline separation). -

Troubleshooting: If peaks merge, lower the gradient slope (e.g., increase gradient time from 5 min to 10 min) or lower the column temperature to 25°C to improve selectivity.

Matrix Effects (LC-MS)

Doxazosin is hydrophobic and elutes late, where phospholipids often interfere.

-

Diagnosis: Monitor m/z 184 (Phosphatidylcholine) to check for co-elution.

-

Mitigation: If suppression occurs >15%, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. The basic amine of Doxazosin binds strongly to MCX, allowing rigorous washing of phospholipids.

Peak Tailing

-

Cause: Secondary interactions between the protonated amine and silanols.

-

Fix: Ensure Mobile Phase pH is < 4.0. Add 10 mM Ammonium Acetate to the mobile phase (the ammonium ions compete for silanol sites).

References

-

DailyMed. (2018). DOXAZOSIN TABLETS, USP - Label Information.[2] U.S. National Library of Medicine. [Link][8]

-

Kim, Y. J., et al. (2006).[9] High-performance liquid chromatographic determination of doxazosin in human plasma for bioequivalence study.[10][4][11][12] Biomedical Chromatography.[13][7][10][4][5][11] [Link]

-

Erceg, M., et al. (2010).[13][14] A LC-MS-MS Method for Determination of Low Doxazosin Concentrations in Plasma after Oral Administration to Dogs. Journal of Chromatographic Science.[13][14] [Link]

-

PubChem. (2023). Doxazosin Compound Summary (CID 3157).[8] National Center for Biotechnology Information. [Link]

-

Sripalakit, P., et al. (2006).[9] Validation and pharmacokinetic application of a method for determination of doxazosin in human plasma by high-performance liquid chromatography.[10][4][11][12] Biomedical Chromatography.[13][7][10][4][5][11] [Link]

Sources

- 1. Doxazosin | 74191-85-8 [chemicalbook.com]

- 2. DOXAZOSIN TABLETS, USP Rx Only [dailymed.nlm.nih.gov]

- 3. Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validated RP-HPLC method for quantification of doxazosin in human plasma: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Doxazosin Mesylate in Tablets by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

- 8. Doxazosin - Wikipedia [en.wikipedia.org]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-performance liquid chromatographic determination of doxazosin in human plasma for bioequivalence study of controlled release doxazosin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpsm.com [ijpsm.com]

- 14. semanticscholar.org [semanticscholar.org]

Technical Protocol: Storage, Handling, and Stability Verification of 6'-Hydroxy Doxazosin Analytical Standard

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, pharmacokineticists, and Drug Development Scientists Version: 1.0

Abstract

6'-Hydroxy Doxazosin is a primary pharmacologically active metabolite of the alpha-1 antagonist Doxazosin. Accurate quantification of this metabolite is critical for bioequivalence studies and metabolic profiling. However, the presence of the hydroxyl group on the benzodioxan moiety significantly alters its stability profile compared to the parent compound, rendering it susceptible to oxidative degradation and photolysis. This guide outlines the rigorous best practices for the storage, handling, and analytical verification of this compound to ensure data integrity in regulated environments.

Physicochemical Profile & Stability Logic

Understanding the chemical nature of this compound is prerequisite to proper handling. Unlike the parent Doxazosin, the 6'-hydroxy metabolite possesses a phenolic hydroxyl group, which introduces specific stability challenges.

| Property | Specification | Implications for Handling |

| Chemical Structure | Quinazoline derivative with a hydroxylated benzodioxan ring | Light Sensitive: The quinazoline core is photolabile.[1] Oxidation Prone: The phenolic -OH is susceptible to oxidation to quinones. |

| Solubility | High: DMSO, DMFModerate: MethanolLow: Water, Aqueous Buffers | Do not attempt to make aqueous stock solutions. Use DMSO for primary stocks. |

| pKa (Predicted) | ~9.0 - 10.0 (Phenolic OH) | pH > 8.0 increases susceptibility to oxidative degradation. Keep solutions neutral or slightly acidic. |

| Hygroscopicity | Moderate | Must be stored in a desiccated environment to prevent hydrolysis-induced degradation. |

Storage Protocol

The integrity of the analytical standard is maintained only through strict adherence to temperature and environmental controls.

Solid State Storage (Lyophilized/Powder)

-

Temperature: -20°C (-4°F) is the standard requirement. For storage exceeding 12 months, -80°C is recommended to arrest slow oxidation kinetics.

-

Container: Amber glass vials with PTFE-lined screw caps.

-

Atmosphere: Store under an inert gas overlay (Argon or Nitrogen) if the vial seal is broken.

-

Light Protection: Secondary containment in opaque aluminum bags or boxes is mandatory.

Solution State Storage

-

Aqueous Solutions: NEVER store aqueous working solutions for more than 24 hours. Prepare fresh daily.

-

Stock Solutions (DMSO):

-

-80°C: Stable for up to 6 months.

-

-20°C: Stable for up to 1 month.

-

4°C: Use within 1 week.

-

Note: Avoid repeated freeze-thaw cycles. Aliquot stocks into single-use vials (e.g., 50 µL or 100 µL) immediately after preparation.

-

Handling & Reconstitution Workflow

To minimize degradation during the preparation of standards, follow this "Self-Validating" workflow.

Step-by-Step Protocol

-

Equilibration: Remove the vial from the freezer and allow it to equilibrate to room temperature (approx. 15–30 mins) inside a desiccator.

-

Why? Opening a cold vial introduces condensation, leading to hydrolysis.

-

-

Weighing:

-

Use an analytical balance with anti-static precautions (ionizer fan).

-

Work under low-light conditions (amber light) if possible, or minimize exposure to fluorescent lab lighting.

-

-

Solvent Selection:

-

Primary Solvent: DMSO (Dimethyl Sulfoxide) .[2] It provides the highest solubility and stability.

-

Alternative: Methanol (HPLC Grade). Caution: Methanol is volatile; evaporation can alter concentration.

-

-

Dissolution:

-

Add solvent to achieve a target concentration (typically 1.0 mg/mL).

-

Vortex gently. If sonication is required, limit to <2 minutes to avoid heating.

-

-

Inert Gas Flush: Before closing the stock vial, gently flush the headspace with a stream of Nitrogen or Argon to displace oxygen.

Visual Workflow Diagram

Figure 1: Optimized workflow for handling this compound to prevent moisture ingress and oxidative degradation.

Quality Control & Verification

Before using the standard for critical quantitative assays, verify its integrity using the following HPLC parameters. This method separates the 6'-hydroxy metabolite from the parent Doxazosin and common degradation products (e.g., quinazolinediones).

System Suitability Test (SST)

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 5.0).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 246 nm (Doxazosin max) or 254 nm.

-

Injection Volume: 10–20 µL.

Gradient Profile:

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) |

|---|---|---|

| 0.0 | 70 | 30 |

| 10.0 | 40 | 60 |

| 15.0 | 40 | 60 |

| 16.0 | 70 | 30 |

| 20.0 | 70 | 30 |

Acceptance Criteria:

-

Purity: Single peak > 98% area.

-

Retention Time: this compound typically elutes slightly earlier than parent Doxazosin due to increased polarity.

-

UV Spectrum: Check for characteristic quinazoline absorption (maxima at ~246 nm and ~330 nm). Loss of the 330 nm band may indicate ring cleavage.

Degradation Logic Diagram

Figure 2: Primary degradation pathways. Light and Oxygen are the critical critical control points (CCPs).

Troubleshooting & FAQ

| Issue | Probable Cause | Corrective Action |

| Yellow/Brown discoloration of solid | Oxidative degradation due to air exposure or cap failure. | Discard standard. Ensure future aliquots are flushed with Nitrogen. |

| Extra peaks in HPLC (early eluting) | Hydrolysis products or Quinazolinedione formation. | Check pH of mobile phase (ensure pH < 6).[3] Prepare fresh stock. |

| Precipitation in working solution | "Crash out" effect when diluting DMSO stock into aqueous buffer. | Vortex immediately upon addition. Ensure final organic content is >5% if possible, or use warm buffer (30°C) initially. |

| Shift in Retention Time | Column aging or pH drift in buffer. | Verify mobile phase pH. Doxazosin species are sensitive to pH changes near their pKa. |

References

-

Pfizer Inc. (2023). Cardura (doxazosin mesylate) Prescribing Information. U.S. Food and Drug Administration. Link

-

United States Pharmacopeia (USP). (2023).[4] USP Monograph: Doxazosin Mesylate and Related Compounds. USP-NF.[4] Link

-

Cayman Chemical. (2022). Doxazosin (mesylate) Product Information & Stability Data. Link

-

Al-Dirbashi, O. Y., et al. (2006). "Rapid HPLC method for the determination of doxazosin in plasma." Biomedical Chromatography. Link

-

Sreevatsav, A., et al. (2013). "Analytical method development and validation of Doxazosin Mesylate uncoated tablets by RP-HPLC." International Journal of Bioassays. Link

Sources

- 1. Studies on the Kinetics of Doxazosin Degradation in Simulated Environmental Conditions and Selected Advanced Oxidation Processes | MDPI [mdpi.com]

- 2. CN101108847B - (+) doxazosin mesylate, method of manufacturing the same and use thereof - Google Patents [patents.google.com]

- 3. ijpsr.com [ijpsr.com]

- 4. emergingstandards.usp.org [emergingstandards.usp.org]

Methodological considerations for studying the pharmacokinetics of Doxazosin metabolites

Application Note & Protocol

Methodological Considerations for the Pharmacokinetic Assessment of Doxazosin and its Metabolites

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodological considerations for studying the pharmacokinetics of doxazosin and its metabolites. Doxazosin, an α1-adrenergic antagonist, undergoes extensive hepatic metabolism, resulting in the formation of several metabolites. While the pharmacokinetics of the parent drug are well-documented, a thorough characterization of its metabolites is crucial for a complete understanding of its disposition, potential for drug-drug interactions, and overall safety profile. This guide outlines advanced bioanalytical techniques, robust in vitro and in vivo study designs, and essential data analysis approaches, grounded in scientific principles and regulatory expectations.

Introduction: The Rationale for Metabolite Pharmacokinetics

Doxazosin is primarily used in the management of hypertension and benign prostatic hyperplasia (BPH)[1]. Following oral administration, it is well-absorbed, with a bioavailability of approximately 65%, which is indicative of first-pass metabolism[2][3][4]. The drug is extensively metabolized in the liver, with only about 5% of a dose excreted as the unchanged parent drug[4][5]. The terminal elimination half-life of doxazosin is approximately 22 hours, making it suitable for once-daily dosing[2][6][7].

The primary metabolic pathways are O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety[3][4][6]. In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for its elimination, with minor involvement of CYP2D6 and CYP2C9[6][8]. This extensive metabolism produces several metabolites, including 6'- and 7'-hydroxy and O-desmethyl compounds[6].

Although the parent compound is considered primarily responsible for the therapeutic activity, and the contribution of metabolites to the antihypertensive effect is thought to be small due to their low plasma concentrations, a full pharmacokinetic characterization is essential[4][6]. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), recommend evaluating drug metabolites under specific conditions, particularly if they are present at significant concentrations in human plasma or are unique to humans[9]. Therefore, robust methodologies are required to accurately quantify these metabolites and understand their formation, distribution, and elimination.

Bioanalytical Method Development and Validation

The cornerstone of any pharmacokinetic study is a reliable and validated bioanalytical method. Given the expected low concentrations of metabolites, a highly sensitive and specific assay is required.

Causality in Method Selection: LC-MS/MS

While older methods utilized HPLC with fluorescence or UV detection[2][10], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the current gold standard for quantifying doxazosin and its metabolites in biological matrices[11][12].

-

Expertise & Experience: The rationale for selecting LC-MS/MS is threefold:

-

Superior Sensitivity: It can achieve a low limit of quantification (LLOQ), often in the sub-ng/mL range, which is critical for metabolites that may be present at concentrations much lower than the parent drug[11].

-

Unmatched Specificity: Tandem mass spectrometry (MS/MS) utilizes Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a unique product ion. This process filters out interferences from the complex biological matrix, ensuring that the measured signal is unequivocally from the analyte of interest.

-

Multiplexing Capability: A single chromatographic run can be used to quantify the parent drug and multiple metabolites simultaneously, improving throughput and reducing sample volume requirements.

-

Sample Preparation: A Critical Step for Data Integrity

The goal of sample preparation is to extract the analytes from the biological matrix (e.g., plasma, urine) and remove interfering substances like proteins and phospholipids.

-

Protein Precipitation (PPT): This is a common, rapid, and effective method for plasma samples. It involves adding an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate plasma proteins[11].

-

Causality: While simple, PPT may not remove all matrix components, potentially leading to ion suppression or enhancement in the MS source. This risk is mitigated by using a stable isotope-labeled internal standard (SIL-IS) for each analyte, which co-elutes and experiences the same matrix effects, thus ensuring accurate quantification.

-

-

Liquid-Liquid Extraction (LLE): Involves extracting analytes into an immiscible organic solvent. It provides a cleaner extract than PPT but is more labor-intensive.

-

Solid-Phase Extraction (SPE): Offers the cleanest extracts by using a solid sorbent to retain the analyte while matrix components are washed away. SPE is highly effective but is the most complex and costly of the three methods.

For high-throughput pharmacokinetic studies, a well-optimized protein precipitation method, coupled with a robust chromatographic separation, often provides the necessary balance of cleanliness, recovery, and speed.

Bioanalytical Workflow Diagram

Caption: High-level workflow for bioanalysis of doxazosin and its metabolites.

In Vitro and In Vivo Study Design

A combination of in vitro and in vivo models is required to fully characterize the pharmacokinetics of doxazosin metabolites.

In Vitro Models: Identifying the "How" and "Where"

In vitro systems are essential for identifying metabolic pathways and the enzymes involved, which is crucial for predicting potential drug-drug interactions.

-

Human Liver Microsomes (HLMs): These are subcellular fractions containing high concentrations of CYP enzymes. HLMs are ideal for determining metabolic stability (half-life, intrinsic clearance) and identifying the specific CYPs involved through reaction phenotyping (using selective chemical inhibitors or recombinant CYPs).

-

Hepatocytes: Intact liver cells that contain both Phase I (e.g., CYP) and Phase II (e.g., UGT) enzymes, as well as transporters. They provide a more complete picture of hepatic metabolism and clearance.

Doxazosin Metabolic Pathway

Caption: Key Phase I metabolic pathways of doxazosin in the liver.

In Vivo Models: The Definitive Assessment

In vivo studies in animals and humans are required to determine the complete pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) of both the parent drug and its metabolites.

-

Study Design: A single-dose, two-period crossover design is common for bioavailability and pharmacokinetic studies in healthy volunteers[5]. This design minimizes inter-individual variability.

-

Dosing: Doxazosin is administered orally at a clinically relevant dose.

-

Sampling: A rich sampling schedule is critical. Blood samples should be collected frequently around the expected Tmax of the parent drug (2-3 hours post-dose) and continue for an extended period (e.g., 72-96 hours) to accurately characterize the terminal elimination phase of both doxazosin and its longer-lived metabolites[2][5]. Urine and feces can also be collected to determine routes and extent of excretion[3].

-

Special Populations: Studies in patients with hepatic or renal impairment are important to assess the impact of organ dysfunction on the clearance of doxazosin and its metabolites[13][14]. For instance, patients with cirrhosis show a significant increase in exposure to doxazosin[13][15].

Pharmacokinetic Data Analysis

Once plasma concentrations are determined, pharmacokinetic parameters are calculated to describe the drug's behavior in the body.

-

Non-Compartmental Analysis (NCA): This is the most common method for analyzing pharmacokinetic data from clinical studies[16]. It does not assume a specific compartmental model for the body. Key parameters for both parent and metabolite include:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure. AUC from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) are calculated.

-

t1/2: Terminal elimination half-life.

-

-

Parent-Metabolite Modeling: For a more mechanistic understanding, compartmental modeling can be employed. This approach can simultaneously model the time course of the parent drug and its metabolite(s), allowing for the estimation of formation and elimination rate constants of the metabolite[17].

Table 1: Typical Pharmacokinetic Parameters of Doxazosin (Parent Drug)

| Parameter | Value | Reference |

|---|---|---|

| Tmax (Time to Peak) | ~2-3 hours | [2][3] |

| t1/2 (Half-life) | ~22 hours | [2][4][6] |

| Bioavailability (F) | ~65% | [2][3][4] |

| Protein Binding | ~98% | [4][15] |

| Primary Metabolism | Hepatic (CYP3A4) |[6][8] |

Detailed Protocols

Protocol: Plasma Sample Preparation via Protein Precipitation

Objective: To extract doxazosin and its metabolites from human plasma for LC-MS/MS analysis. This protocol is self-validating through the use of an internal standard and quality control samples.

Materials:

-

Frozen human plasma samples, calibration standards, and quality control (QC) samples.

-

Internal Standard (IS) working solution (e.g., Doxazosin-d8).

-

Acetonitrile (LC-MS grade).

-

Refrigerated centrifuge (4°C).

-

Microcentrifuge tubes (1.5 mL).

-

Nitrogen evaporator or vacuum concentrator.

-

Reconstitution solution (e.g., 50:50 acetonitrile:water).

Procedure:

-

Thaw all plasma samples, standards, and QCs on ice. Vortex gently to ensure homogeneity.

-

Aliquot 100 µL of each sample, standard, or QC into separate microcentrifuge tubes.

-

Add 10 µL of the IS working solution to every tube (except for blanks).

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 350 µL of the clear supernatant to a new set of tubes or a 96-well plate. Avoid disturbing the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

-

Reconstitute the dried residue in 100 µL of reconstitution solution. Vortex for 30 seconds to ensure complete dissolution.

-

Centrifuge briefly (e.g., 1 minute at 3,000 x g) to pellet any insoluble debris.

-

Transfer the final solution to autosampler vials or a 96-well plate for LC-MS/MS injection.

Protocol: LC-MS/MS Instrumental Analysis

Objective: To quantify doxazosin and its primary metabolites using a validated LC-MS/MS method.

Instrumentation:

-

UPLC or HPLC system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 2: Example LC-MS/MS Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately lipophilic compounds like doxazosin. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation and enhance ESI+ signal. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and separation efficiency. |

| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate | A gradient is necessary to elute the parent and metabolites with different polarities in a reasonable time with good peak shape. |

| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and column overload. |

| Ionization Mode | ESI Positive | Doxazosin and its metabolites contain basic nitrogen atoms that are readily protonated. |

| SRM Transitions | Analyte-specific (e.g., Doxazosin: m/z 452 -> 341) | Must be optimized by infusing pure standards to find the most intense and specific precursor-product ion pairs. |

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). This includes assessing:

-

Selectivity and Specificity

-

Calibration Curve (Linearity and Range)

-

Accuracy and Precision (Intra- and Inter-day)

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)[11]

-

Recovery and Matrix Effect

-

Stability (Freeze-thaw, bench-top, long-term)

Conclusion and Future Directions

A thorough investigation of doxazosin's metabolite pharmacokinetics requires a multi-faceted approach. It begins with the development of a highly sensitive and specific LC-MS/MS method, followed by its application in well-designed in vitro and in vivo studies. By carefully considering the principles of bioanalysis, metabolism, and pharmacokinetics, researchers can generate high-quality data that provides a comprehensive understanding of the disposition of doxazosin. This knowledge is not only academically important but is also a critical component of the drug development process, ensuring a complete safety and efficacy profile. Future studies could leverage advanced techniques like high-resolution mass spectrometry for unknown metabolite identification and physiologically based pharmacokinetic (PBPK) modeling to predict drug interactions and behavior in diverse populations.

References

-

Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. National Institutes of Health. [Link]

-

DOXAZOSIN tablet - DailyMed. National Institutes of Health. [Link]

-

DOXAZOSIN TABLETS, USP - DailyMed. National Institutes of Health. [Link]

-

The pharmacokinetics of doxazosin in patients with hypertension and renal impairment. National Institutes of Health. [Link]

-

Doxazosin treatment and peroxidation of low-density lipoprotein among male hypertensive subjects: in vitro and ex vivo studies. National Institutes of Health. [Link]

-

Determination of doxazosin in different matrices: a review. ResearchGate. [Link]

-

Linear pharmacokinetics of doxazosin in healthy subjects. ResearchGate. [Link]

-

A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. National Institutes of Health. [Link]

-

DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Alpha-1 blocker. Wikipedia. [Link]

-

Doxazosin: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. MDPI. [Link]

-

Pharmacokinetic overview of doxazosin. National Institutes of Health. [Link]

-

Determination of doxazosin in different matrices: a review. SciSpace. [Link]

-

A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. National Institutes of Health. [Link]

-

Determination of Doxazosin Mesylate in Tablets by RP-HPLC. National Institutes of Health. [Link]

-

Pharmacology of Doxazosin (Cardura) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

-

(PDF) A LC-MS-MS Method for Determination of Low Doxazosin Concentrations in Plasma after Oral Administration to Dogs. ResearchGate. [Link]

-

Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers in Pharmacology. [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. National Institutes of Health. [Link]

-